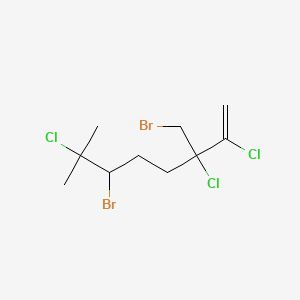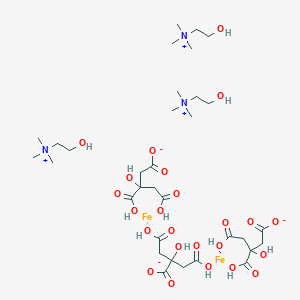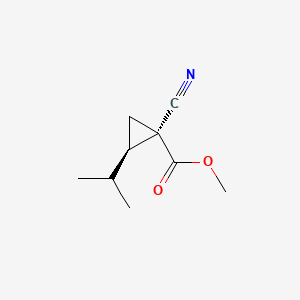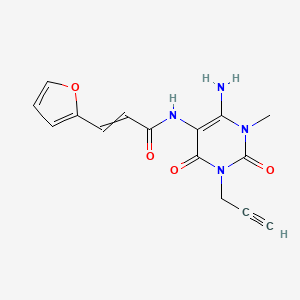
Sodium cyclopent-2-ene-1-undecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium cyclopent-2-ene-1-undecanoate is a chemical compound with the molecular formula C16H27NaO2. It is known for its applications in various industrial and scientific fields. This compound is characterized by its unique structure, which includes a cyclopentene ring and an undecanoate chain, making it a versatile molecule in synthetic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium cyclopent-2-ene-1-undecanoate typically involves the reaction of cyclopent-2-ene-1-undecanoic acid with a sodium base. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve steps such as esterification, saponification, and neutralization .
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and automated systems to maintain consistency and efficiency. The process includes rigorous quality control measures to ensure the final product meets industry standards. The compound is usually produced in bulk and packaged in airtight containers to preserve its stability .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium cyclopent-2-ene-1-undecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopent-2-ene-1-undecanoic acid, while reduction can produce cyclopent-2-ene-1-undecanol .
Wissenschaftliche Forschungsanwendungen
Sodium cyclopent-2-ene-1-undecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: It is utilized in the production of surfactants, lubricants, and synthetic materials
Wirkmechanismus
The mechanism of action of sodium cyclopent-2-ene-1-undecanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- Sodium cyclopent-2-ene-1-octanoate
- Sodium cyclopent-2-ene-1-decanoate
- Sodium cyclopent-2-ene-1-dodecanoate
Comparison: Sodium cyclopent-2-ene-1-undecanoate stands out due to its unique chain length and structural properties, which confer specific reactivity and stability.
Eigenschaften
CAS-Nummer |
5587-76-8 |
|---|---|
Molekularformel |
C16H27NaO2 |
Molekulargewicht |
274.37 g/mol |
IUPAC-Name |
sodium;11-cyclopent-2-en-1-ylundecanoate |
InChI |
InChI=1S/C16H28O2.Na/c17-16(18)14-8-6-4-2-1-3-5-7-11-15-12-9-10-13-15;/h9,12,15H,1-8,10-11,13-14H2,(H,17,18);/q;+1/p-1 |
InChI-Schlüssel |
PCZFVTPRFQOIND-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC(C=C1)CCCCCCCCCCC(=O)[O-].[Na+] |
Verwandte CAS-Nummern |
459-67-6 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


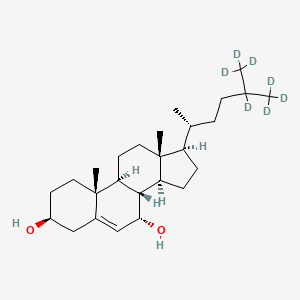
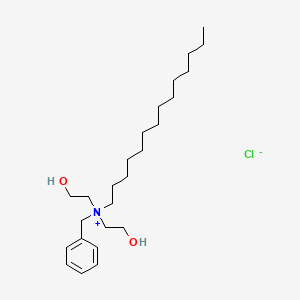
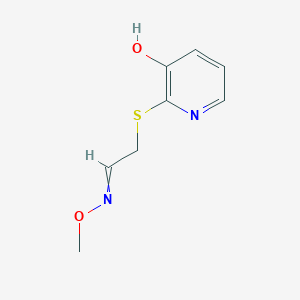
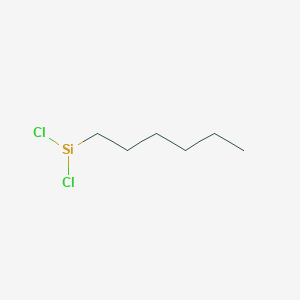
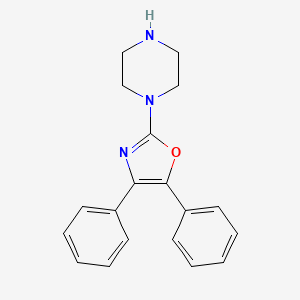
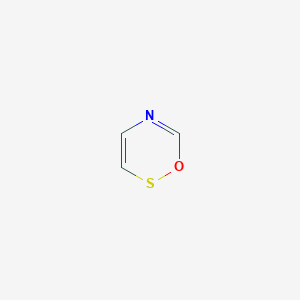
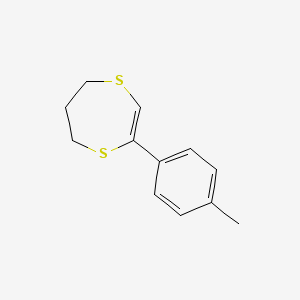
![(1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13816911.png)
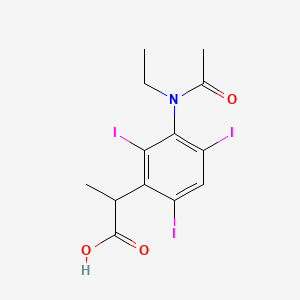
![(5Z,9Z)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one](/img/structure/B13816927.png)
